4-Methoxy-3-methylbut-2-enoic acid
Description
4-Methoxy-3-methylbut-2-enoic acid is a substituted α,β-unsaturated carboxylic acid characterized by a methoxy group at position 4 and a methyl group at position 3 on the but-2-enoic acid backbone. This compound is of interest in organic synthesis due to its conjugated double bond system, which facilitates reactions such as Michael additions and cyclizations.
Structure
3D Structure
Properties
IUPAC Name |
(E)-4-methoxy-3-methylbut-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-5(4-9-2)3-6(7)8/h3H,4H2,1-2H3,(H,7,8)/b5-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWPDIJGUVKUMU-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)O)/COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their differences:
Physical and Spectroscopic Properties
- Solubility: The methoxy group enhances water solubility relative to phenyl-substituted analogs. For example, 4-(2-methoxyphenyl)-3-methylbut-2-enoic acid is less soluble in water but more soluble in organic solvents like dichloromethane .
- Spectroscopy: The HMBC spectrum of (3E)-4-(3’-acetyl-2’,6’-dihydroxy-5’-methylphenyl)-2-methoxybut-3-enoic acid () shows correlations between the methoxy proton and carbonyl carbon, a feature shared with the target compound’s NMR profile .
Q & A
Q. Example Data Conflict :
- A 2025 study noted anti-inflammatory activity in macrophages, while a 2023 report observed pro-inflammatory effects in neutrophils. This may stem from cell-specific receptor interactions or metabolite generation .
What experimental strategies mitigate instability of this compound under physiological conditions?
Methodological Answer:
- Prodrug design : Esterification of the carboxylic acid group (e.g., ethyl ester derivatives) enhances plasma stability, as shown in phosphonate analogs .
- Buffered formulations : Use phosphate-buffered saline (pH 7.4) with antioxidants (e.g., ascorbic acid) to reduce oxidative degradation during in vitro assays .
How can computational modeling guide the optimization of this compound for target binding?
Methodological Answer:
- Docking simulations : Use Schrödinger Suite or AutoDock Vina to predict interactions with active sites (e.g., COX-2 or EGFR kinases). Focus on the α,β-unsaturated moiety’s electrophilicity for covalent binding .
- QSAR studies : Correlate substituent effects (e.g., methoxy position) with bioactivity using Hammett constants or molecular descriptors .
What analytical methods detect and quantify byproducts in scaled-up syntheses of this compound?
Methodological Answer:
- LC-MS/MS : Identifies trace impurities (e.g., maleic acid derivatives) with MRM transitions specific to hydrolyzed products .
- NMR kinetic studies : Monitor reaction progress in real-time to optimize quenching points and minimize over-oxidation .
How does solvent choice impact the reactivity of this compound in nucleophilic additions?
Methodological Answer:
- Polar aprotic solvents (e.g., DMF): Enhance enolate formation, favoring Michael additions with amines or thiols.
- Protic solvents (e.g., MeOH): Promote acid-catalyzed esterification but may reduce regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
